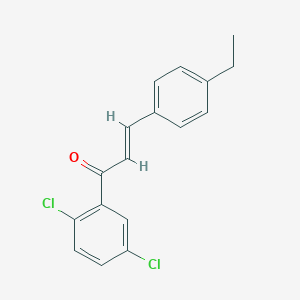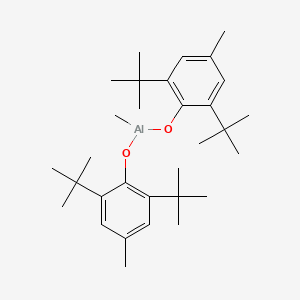
2-(pyrrolidin-2-ylidene)malononitrile
Übersicht
Beschreibung
2-(pyrrolidin-2-ylidene)malononitrile is a heterocyclic compound that features a pyrrolidine ring fused with a malononitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-ylidene)malononitrile typically involves the reaction of pyrrolidine with malononitrile under specific conditions. One common method includes the use of benzoyl chloride in pyridine to acylate pyrrolidin-2-ylidenemalononitrile, forming 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile . Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen-bond assistance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(pyrrolidin-2-ylidene)malononitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for recyclization reactions , β-bromo-β-nitrostyrenes for cycloaddition reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include γ-aminopropylpyrazoles, pyrimidines, and other heterocyclic compounds . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-2-ylidene)malononitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-2-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, derivatives of this compound have been shown to inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) activities, which are crucial in cancer cell proliferation . The compound’s ability to form stable complexes with these targets underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolizine: A structurally related compound that also features a fused pyrrolidine ring.
Indole Derivatives: These compounds share a similar heterocyclic structure and are widely studied for their diverse biological activities.
Pyrrolidinone: Another related compound with a five-membered lactam ring, known for its applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-(pyrrolidin-2-ylidene)malononitrile stands out due to its specific reactivity and ability to form a wide range of derivatives with diverse applications. Its unique structure allows for versatile modifications, making it a valuable compound in both academic research and industrial applications.
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZEIROQZUBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399171 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-75-5 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)










![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)


